
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H35BrNO2P and a molecular weight of 528.46 g/mol . This compound is characterized by the presence of a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, and a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, or amines. The reactions are often carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers to capture the released by-products.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using a halide nucleophile would yield a halogenated product.
Deprotection Reactions: The major product is the free amine, which can be further functionalized for various applications.
Applications De Recherche Scientifique
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide involves its ability to cross cell membranes and accumulate in mitochondria due to the triphenylphosphonium group’s positive charge. This allows it to deliver attached molecules directly to the mitochondria, where they can exert their effects. The Boc group serves as a protecting group during synthesis, which can be removed to reveal the active amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium chloride
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium iodide
- (5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium acetate
Uniqueness
(5-((Tert-butoxycarbonyl)amino)pentyl)triphenylphosphonium bromide is unique due to its specific combination of the Boc-protected amino group and the triphenylphosphonium group. This combination allows for targeted delivery to mitochondria while protecting the amino group during synthesis. The bromide counterion also influences the compound’s solubility and reactivity compared to other similar compounds with different counterions .
Propriétés
Formule moléculaire |
C28H35BrNO2P |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H34NO2P.BrH/c1-28(2,3)31-27(30)29-22-14-7-15-23-32(24-16-8-4-9-17-24,25-18-10-5-11-19-25)26-20-12-6-13-21-26;/h4-6,8-13,16-21H,7,14-15,22-23H2,1-3H3;1H |
Clé InChI |
UUWKQCMQHIUMCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



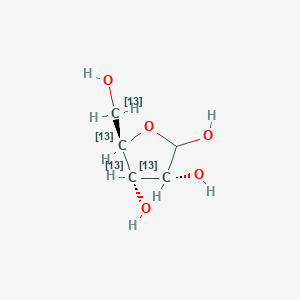
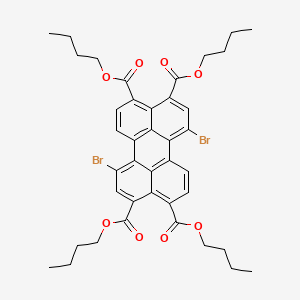
amine](/img/structure/B14116601.png)

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
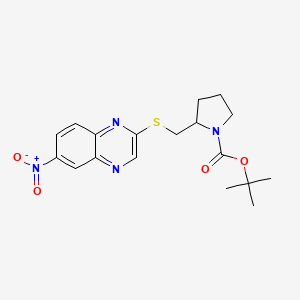
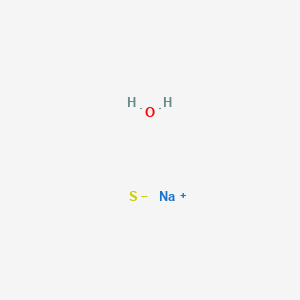
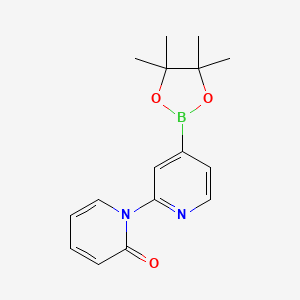
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
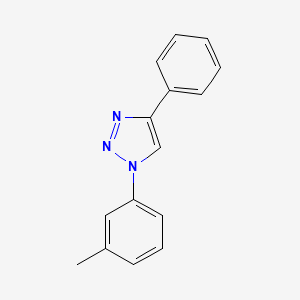
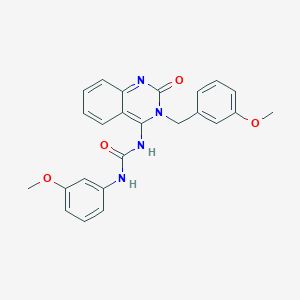
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14116684.png)
